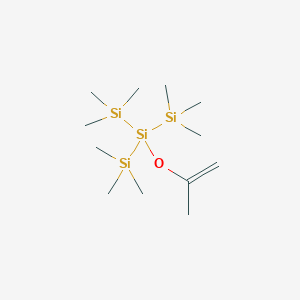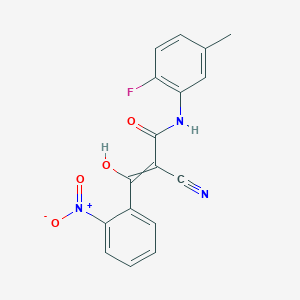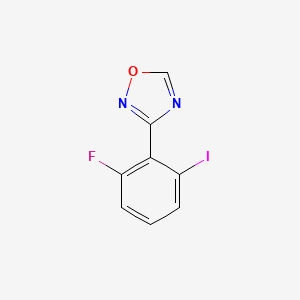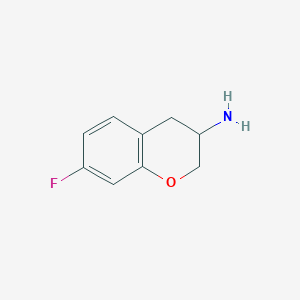
イソプロペニルオキシトリ(トリメチルシリル)シラン
概要
説明
Synthesis Analysis
The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly but in modest yield .Molecular Structure Analysis
The molecular formula of Isopropenyloxytris(trimethylsilyl)silane is C12H32OSi4. A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule .Chemical Reactions Analysis
Tris(trimethylsilyl)silane is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .Physical and Chemical Properties Analysis
The initial boiling point and boiling range of Isopropenyloxytris(trimethylsilyl)silane is 87 °C . The flash point is -11 °C - closed cup .科学的研究の応用
ラジカル系還元剤
イソプロペニルオキシトリ(トリメチルシリル)シラン: は、有機化学においてラジカル系還元剤として広く使用されています。 この試薬は、穏やかな条件下で様々な官能基の還元を促進し、優れた収率と高い化学選択性、位置選択性、立体選択性を維持します 。 この試薬は(TMS)3Si• ラジカルを生成し、還元過程の連鎖反応を開始し、部位特異的なラジカルと目的の還元生成物の形成につながります .
ヒドロシリル化反応
ヒドロシリル化の分野では、イソプロペニルオキシトリ(トリメチルシリル)シラン は重要な役割を果たします。 この試薬は、アルケンやアルキンなどの不飽和有機化合物にシリコンを付加するために使用され、これは様々な有機ケイ素化合物の合成における基本的なステップです 。 このプロセスは、熱安定性の向上や機械的強度の向上など、望ましい特性を持つ材料を創出するために不可欠です。
光重合開始剤
この化合物は、特にオレフィンの光誘起ラジカル重合とエポキシドの光促進カチオン重合において、光重合に役立ちます 。 この化合物は光で活性化できる開始剤として作用し、高度な材料用途に適した特定の特性を持つポリマーの形成につながります。
逐次ラジカル反応
イソプロペニルオキシトリ(トリメチルシリル)シラン: は、逐次ラジカル反応の媒介剤でもあります。 この試薬は、複数のラジカル反応を順次発生させることで、複雑な分子構造を構築することを可能にします。 これは、医薬品や農薬などの潜在的な用途を持つ複雑な有機分子の合成に特に役立ちます .
シランカップリング剤
この化合物は、有機材料と無機材料の接着性を向上させるために不可欠なシランカップリング剤として機能します 。 コーティング、接着剤、複合材料に使用され、界面の結合強度と耐久性を向上させます。
疎水化剤
イソプロペニルオキシトリ(トリメチルシリル)シラン は、疎水化剤として表面に撥水性を付与します 。 この用途は、吸水を防ぎ、様々な材料の寿命と性能を向上させる保護コーティングを作成するために重要です。
作用機序
Target of Action
Isopropenyloxytris(trimethylsilyl)silane is primarily used as a radical-based reagent in organic chemistry . It targets various functional groups in organic substrates, enabling their modification and transformation .
Mode of Action
Isopropenyloxytris(trimethylsilyl)silane operates through a radical mechanism. Initially, trimethylsilyl radicals are generated by some initiation process. In the propagation steps, the removal of the functional group in the organic substrate takes place by action of these radicals via a reactive intermediate or a transition state. A site-specific radical is generated, which then reacts with Isopropenyloxytris(trimethylsilyl)silane and gives the reduced product .
Biochemical Pathways
The biochemical pathways affected by Isopropenyloxytris(trimethylsilyl)silane are largely dependent on the specific organic substrate it interacts with. It has been used in radical reductions, hydrosilylation, and consecutive radical reactions . The exact pathways and their downstream effects would vary based on the specific reaction context.
Result of Action
The result of Isopropenyloxytris(trimethylsilyl)silane’s action is the reduction of functional groups in organic substrates, leading to their modification and transformation . This can result in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials .
Safety and Hazards
Isopropenyloxytris(trimethylsilyl)silane is considered hazardous. It is classified as a flammable liquid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
将来の方向性
Recent applications of tris(trimethylsilyl)silane as a radical-based reagent in organic chemistry have been reviewed . Numerous examples of the successful use of (TMS)3SiH in radical reductions, hydrosilylation, and consecutive radical reactions are given . The strategic role of (TMS)3SiH in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
生化学分析
Biochemical Properties
Isopropenyloxytris(trimethylsilyl)silane plays a significant role in biochemical reactions, particularly in radical-based reactions. It interacts with various enzymes and proteins, facilitating the reduction of functional groups and mediating sequential radical reactions . The compound’s interaction with biomolecules often involves the formation of reactive intermediates or transition states, which are crucial for the propagation of radical chain reactions .
Cellular Effects
Isopropenyloxytris(trimethylsilyl)silane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cellular membranes, potentially altering the activity of membrane-bound enzymes and receptors . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, Isopropenyloxytris(trimethylsilyl)silane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol, makes it an effective reagent for delivering hydrogen atoms in radical reactions . This property allows it to participate in various biochemical processes, including hydrosilylation and radical reductions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropenyloxytris(trimethylsilyl)silane can change over time due to its stability and degradation properties . The compound is relatively stable under mild conditions, but its reactivity can lead to degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Isopropenyloxytris(trimethylsilyl)silane vary with different dosages in animal models. At lower doses, the compound can facilitate beneficial biochemical reactions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular function and metabolic processes . Threshold effects have been observed, indicating that careful dosage control is necessary for safe and effective use .
Metabolic Pathways
Isopropenyloxytris(trimethylsilyl)silane is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s participation in these pathways can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, Isopropenyloxytris(trimethylsilyl)silane is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effectiveness .
Subcellular Localization
Isopropenyloxytris(trimethylsilyl)silane exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its biochemical effects .
特性
IUPAC Name |
trimethyl-[prop-1-en-2-yloxy-bis(trimethylsilyl)silyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32OSi4/c1-12(2)13-17(14(3,4)5,15(6,7)8)16(9,10)11/h1H2,2-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQMOJBNTFYAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32OSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861869-12-7 | |
| Record name | Isopropenyloxytris(trimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)

![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)
![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)


![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)
![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)
![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)
